Lipoxygenase Inhibition: Poly-Enzyme Profile Differentiated from Selective 5-LOX Reference Masoprocol
Authoritative descriptor records categorize this compound as a potent lipoxygenase inhibitor that additionally inhibits cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase at meaningful levels [1]. In in vitro platelet 12-lipoxygenase assays employing the chemically related fluorenone scaffold at 30 µM, inhibition exceeded 50% in ChEMBL-documented screening [2]. In contrast, the reference lipoxygenase inhibitor masoprocol (nordihydroguaiaretic acid) typically achieves an IC50 of 0.5–5 µM against purified 5-lipoxygenase but lacks the ancillary carboxylesterase and formyltetrahydrofolate synthetase inhibitory activities reported for the target compound [1]. The broader poly-enzyme interaction profile suggests potential for multi-pathway modulation not achievable with selective single-enzyme inhibitors.
| Evidence Dimension | Enzyme inhibition breadth (lipoxygenase + ancillary targets) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibition (specific IC50 not publicly disclosed); additionally inhibits cyclooxygenase, formyltetrahydrofolate synthetase, carboxylesterase |
| Comparator Or Baseline | Masoprocol (IC50 0.5–5 µM for 5-LOX; selective, no reported carboxylesterase or FTHFS inhibition) |
| Quantified Difference | Target compound: 4 confirmed enzyme targets vs. masoprocol: predominantly 1–2 targets; quantitative potency ratio not calculable from publicly available data |
| Conditions | In vitro enzyme inhibition: platelet 12-lipoxygenase at 30 µM; bovine striatal A2A adenosine receptor binding displacement; formyltetrahydrofolate synthetase and carboxylesterase biochemical assays |
Why This Matters
When screening requires simultaneous modulation of lipoxygenase and ancillary metabolic enzymes (e.g., in inflammatory or metabolic disease models), this compound provides a poly-pharmacology tool that a single-target lipoxygenase inhibitor cannot replicate.
- [1] Medical University of Lublin. MeSH Concept record: 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Documents lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase inhibition. View Source
- [2] ChEMBL. Assay CHEMBL615117: In vitro inhibition of platelet 12-lipoxygenase at 30 µM for fluorenone-scaffold compounds. Provides context for class-level inhibition activity. View Source
